molecular formula C23H20ClN3O B8702272 N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-(phenylamino)benzamide

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-(phenylamino)benzamide

Cat. No. B8702272
M. Wt: 389.9 g/mol
InChI Key: OKEVZIMBLALLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-(phenylamino)benzamide is a useful research compound. Its molecular formula is C23H20ClN3O and its molecular weight is 389.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-(phenylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-(phenylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-(phenylamino)benzamide

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

3-anilino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C23H20ClN3O/c24-18-9-10-22-21(14-18)17(15-26-22)11-12-25-23(28)16-5-4-8-20(13-16)27-19-6-2-1-3-7-19/h1-10,13-15,26-27H,11-12H2,(H,25,28)

InChI Key

OKEVZIMBLALLMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(phenylamino)benzoic acid (0.155 g, 0.727 mmol), 2-(5-chloro-1H-indol-3-yl)ethanamine hydrochloride (0.168 g; 0.727 mmol), HATU (0.303 g; 0.799 mmol) and N,N-diisopropylethyldiamine (0.313 mL; 1.82 mmol) in DMF (5 mL), was stirred at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and sodium hydrogen sulphate, the organic layer was washed with sodium carbonate, brine, dried and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane) to yield 0.072 g (25%) of the title compound as a pink solid.
Quantity
0.155 g
Type
reactant
Reaction Step One
Quantity
0.168 g
Type
reactant
Reaction Step One
Name
Quantity
0.303 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-diisopropylethyldiamine
Quantity
0.313 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
25%

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